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Compound of Interest

Compound Name: Dinitromethane

Cat. No.: B14754101 Get Quote

Spectroscopic Fingerprints of Dinitromethane: A
Comparative Analysis
A comprehensive guide correlating the spectroscopic signatures of dinitromethane with its

chemical structure, offering a comparative analysis with nitromethane and trinitromethane. This

document provides researchers, scientists, and drug development professionals with detailed

experimental data, protocols, and visual aids to facilitate the identification and characterization

of this energetic material.

Dinitromethane, a geminal dinitroalkane, possesses a unique chemical structure that gives

rise to distinct spectroscopic signatures. Understanding these spectral characteristics is crucial

for its identification, characterization, and differentiation from related nitro compounds. This

guide presents a detailed comparison of the spectroscopic data of dinitromethane with its

mononitro and trinitro counterparts—nitromethane and trinitromethane—across various

analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹H NMR spectrum of dinitromethane is characterized by a single proton resonance, the

chemical shift of which is significantly influenced by the strong electron-withdrawing nature of
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the two nitro groups attached to the same carbon atom. This deshielding effect results in a

downfield shift compared to alkanes but is modulated by the number of nitro groups present.

Compound Chemical Formula
¹H NMR Chemical Shift (δ,
ppm)

Nitromethane CH₃NO₂ ~4.3

Dinitromethane CH₂(NO₂)₂ ~6.1 - 6.3

Trinitromethane CH(NO₂)₃ ~7.5

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The data clearly illustrates a trend of increasing chemical shift with the number of nitro groups.

The single proton of trinitromethane is the most deshielded, followed by the two protons of

dinitromethane, and finally the three protons of nitromethane. This trend directly correlates

with the increasing acidity of the α-proton(s).

Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy provides valuable information about the functional groups and overall

molecular structure of dinitromethane. The key vibrational modes are associated with the C-H,

C-N, and N-O bonds.

Infrared (IR) Spectroscopy: The IR spectrum of dinitromethane is dominated by strong

absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the

two nitro groups.

Raman Spectroscopy: Similar to the IR spectrum, the Raman spectrum of dinitromethane
exhibits characteristic bands for the nitro group vibrations. However, due to different selection

rules, the relative intensities of the bands may differ, providing complementary information.
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Vibrational Mode

Dinitromethane
(CH₂(NO₂)₂)
Wavenumber
(cm⁻¹)

Nitromethane
(CH₃NO₂)
Wavenumber
(cm⁻¹)

Trinitromethane
(CH(NO₂)₃)
Wavenumber
(cm⁻¹)

Asymmetric NO₂

Stretch
~1580 - 1610 ~1550 ~1600

Symmetric NO₂

Stretch
~1330 - 1350 ~1375 ~1300

C-N Stretch ~900 - 920 ~920 ~800-900

CH₂/CH

Bending/Rocking
~1430, ~1270 ~1410, ~1100 -

C-H Stretch ~3000 - 3100 ~3000 ~3000

The presence of two nitro groups in dinitromethane leads to a splitting or broadening of the

NO₂ stretching bands compared to nitromethane. The positions of these bands are sensitive to

the electronic environment and can be used to distinguish between different nitroalkanes.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of dinitromethane results in fragmentation

patterns that are characteristic of its structure. The molecular ion peak is often weak or absent

due to the energetic nature of the molecule. Key fragments arise from the loss of nitro groups

and subsequent rearrangements.

m/z Proposed Fragment

106 [CH₂(NO₂)₂]⁺ (Molecular Ion)

60 [CH₂NO₂]⁺

46 [NO₂]⁺

30 [NO]⁺
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The fragmentation pattern provides a clear fingerprint for dinitromethane, with the prominent

peak at m/z = 46, corresponding to the nitro group, being a key indicator for this class of

compounds.

Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the nitroalkane sample in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry 5 mm NMR tube.[1][2]

Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a

small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1]

Cap the NMR tube and gently invert to mix the solution.

Data Acquisition:

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or

higher.

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

FTIR Spectroscopy of Liquid Samples
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.

Place a single drop of the liquid nitroalkane sample directly onto the center of the ATR

crystal.[3]

Lower the press arm to ensure good contact between the sample and the crystal.
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Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[3]

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.

The final spectrum is presented in terms of transmittance or absorbance.

Raman Spectroscopy of Liquid Samples
Sample Preparation:

Place a small amount of the liquid nitroalkane sample into a glass vial or a quartz cuvette.[4]

No special sample preparation is typically required for liquid samples.[4]

Data Acquisition:

Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785

nm).

Focus the laser onto the liquid sample.

Collect the scattered Raman signal using an appropriate objective and spectrometer

settings.

Acquire the spectrum over a suitable Raman shift range (e.g., 200-3500 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of the nitroalkane in a volatile organic solvent (e.g.,

dichloromethane, hexane) at a concentration of approximately 10 µg/mL.[5]

Transfer the solution to a 1.5 mL glass autosampler vial.[5]
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Instrumentation and Analysis:

Use a GC-MS system equipped with a capillary column suitable for the analysis of volatile

organic compounds (e.g., a non-polar DB-5 or equivalent).

Inject a small volume (e.g., 1 µL) of the sample into the heated GC inlet.

Employ a suitable temperature program to separate the components of the mixture.

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

Acquire mass spectra over a mass-to-charge ratio (m/z) range of, for example, 30-200.

Logical Relationship between Structure and
Spectroscopic Signatures
The following diagram illustrates the correlation between the chemical structure of

dinitromethane and its characteristic spectroscopic signals.

Correlation of Dinitromethane's Structure with its Spectroscopic Signatures

Chemical Structure

Spectroscopic Signatures

¹H NMR Vibrational Spectroscopy (IR/Raman)
Mass Spectrometry

CH₂(NO₂)₂

Singlet at ~6.2 ppm

Two electron-withdrawing
NO₂ groups cause

significant deshielding
of the two protons.

Asymmetric NO₂ Stretch
(~1595 cm⁻¹)

Vibrations of
the N-O bonds

Symmetric NO₂ Stretch
(~1340 cm⁻¹)

Vibrations of
the N-O bonds

C-N Stretch
(~910 cm⁻¹)

Vibration of the
C-N bond

CH₂ Bending
(~1430 cm⁻¹)

Vibration of the
C-H bonds

Fragments at m/z:
106 [M]⁺

60 [CH₂NO₂]⁺
46 [NO₂]⁺
30 [NO]⁺

Fragmentation upon
electron ionization
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Click to download full resolution via product page

Caption: Dinitromethane's structure and its spectroscopic fingerprints.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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